Zygadenine

Overview

Description

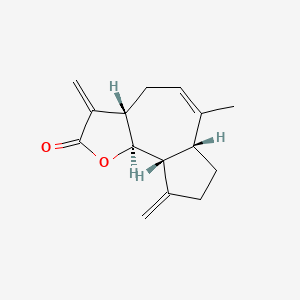

Zygadenine is an alkaloid and a principal component of several flowering plants in the family Melanthiaceae . In common terminology, many of these plants are called “death camas” . It is a crystalline alkaloid .

Synthesis Analysis

The Veratrum alkaloids, which include Zygadenine, are highly complex steroidal alkaloids characterized by their intricate structural and stereochemical features . A new synthetic pathway has been developed to access this family of natural products, which enabled the first total synthesis of (−)-zygadenine .

Molecular Structure Analysis

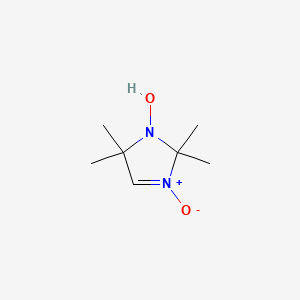

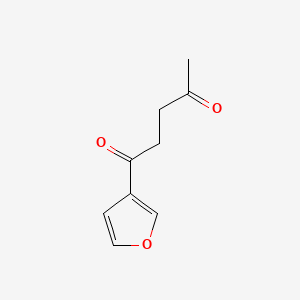

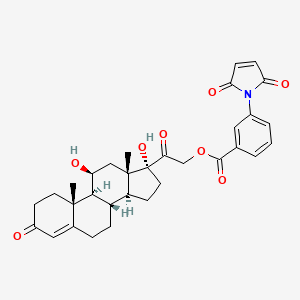

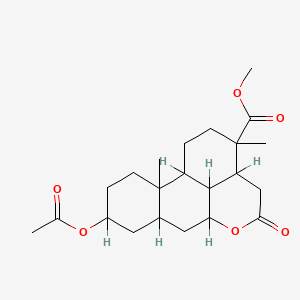

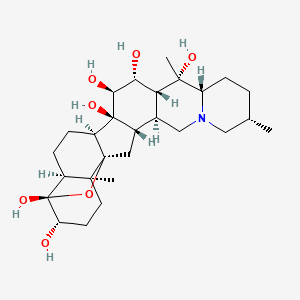

Zygadenine has a molecular formula of C27H43NO7 . Its average mass is 493.633 Da and its monoisotopic mass is 493.303955 Da . The structure of zygadenine was reported by S. Morris Kupchan at the University of Wisconsin (Madison) in 1956 .

Chemical Reactions Analysis

The synthetic route for Zygadenine entails the construction of a hexacyclic carbon skeleton through a stereoselective intramolecular Diels–Alder reaction, followed by a radical cyclization . A meticulously designed sequence of redox manipulations was optimized to achieve the de novo synthesis of this highly oxidized Veratrum alkaloid .

Physical And Chemical Properties Analysis

Zygadenine has a molecular formula of C27H43NO7 . Its average mass is 493.633 Da and its monoisotopic mass is 493.303955 Da .

Scientific Research Applications

Isolation and Characterization

A study focused on isolating a new secondary metabolite, zygadenine-N-ribofuranoside derivative, from the leaves of Nymphaea alba Lily. The research utilized various techniques, including IR, NMR, and mass spectrometry, to characterize the isolated compound, enhancing our understanding of zygadenine derivatives in botanical research (Njoku, Echeme, Uchegbu, & Ogoko, 2016).

Chemical Analysis in Plant Species

Another study developed a TLC-scanning procedure for the quantitative determination of zygacine, a derivative of zygadenine, in death camas. This research is significant in phytochemistry, contributing to the analysis of alkaloid levels in plants (Majak, Mcdiarmid, Cristofoli, Sun, & Benn, 1992).

Identification in Herbal Extracts

The identification of steroidal alkaloids, including zygadenin-type alkaloids, was performed using electrospray ionization multi-stage mass spectrometry (ESI-MS^n). This study is pivotal for understanding the structural information of steroidal alkaloids in herbal extracts, particularly in traditional Chinese medicine (Li et al., 2007).

Phytochemical Study of Veratrum Viride

A phytochemical study of Veratrum viride roots and rhizomes identified zygadenine among other alkaloids. This research contributes to the field of pharmaceutical biology by expanding the knowledge of naturally occurring alkaloids in specific plant species (Sayed, McChesney, Halim, Zaghloul, & Lee, 1996).

In-Depth Analysis of Alkaloids

Further detailed analysis and structural determination of various alkaloids, including zygadenine, were conducted in other plants like Veratrum maackii. Such studies are instrumental in chemical and pharmaceutical research, contributing to our understanding of the complex structures and properties of plant-based alkaloids (Zaho, Tezuka, Kikuchi, Chen, & Guo, 1989).

Future Directions

Zygadenine and its derivatives have been evaluated for medical uses . A 2019 Chinese patent states that zygadenine showed some improvement against histamine-induced vascular permeability increase and allergen-induced anaphylactic shock . Furthermore, Zygadenine was included in a screening of traditional Mongolian medicines to determine whether any might show activity against COVID-19 . All 20 compounds studied are worthy of further study as antivirals .

properties

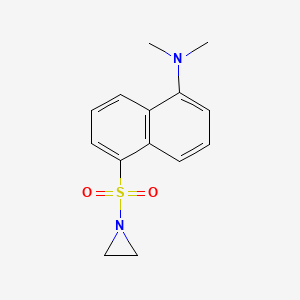

IUPAC Name |

(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,18S,19S,22S,23S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,22,23-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO7/c1-13-4-7-18-24(3,32)20-14(12-28(18)11-13)15-10-25-17(26(15,33)22(31)21(20)30)6-5-16-23(25,2)9-8-19(29)27(16,34)35-25/h13-22,29-34H,4-12H2,1-3H3/t13-,14-,15-,16-,17+,18-,19-,20+,21+,22-,23-,24+,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNDUIMQBJIGQS-IDFKWMMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

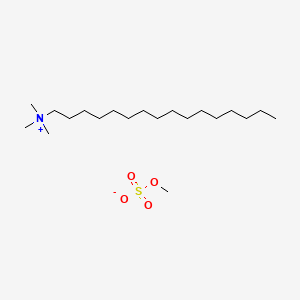

Canonical SMILES |

CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)CCC7C5(CCC(C7(O6)O)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@@H]3[C@@H](CN2C1)[C@@H]4C[C@@]56[C@H]([C@@]4([C@H]([C@@H]3O)O)O)CC[C@H]7[C@@]5(CC[C@@H]([C@]7(O6)O)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969682 | |

| Record name | 4,9-Epoxycevane-3,4,14,15,16,20-hexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zygadenine | |

CAS RN |

545-45-9 | |

| Record name | (3β,4α,15α,16β)-4,9-Epoxycevane-3,4,14,15,16,20-hexol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zygadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,9-Epoxycevane-3,4,14,15,16,20-hexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZYGADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N72U4OAF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.